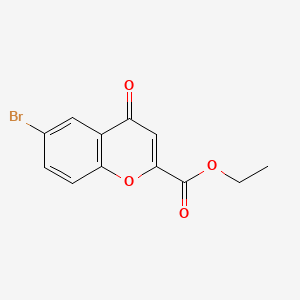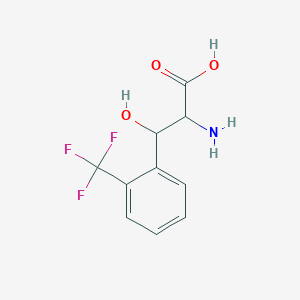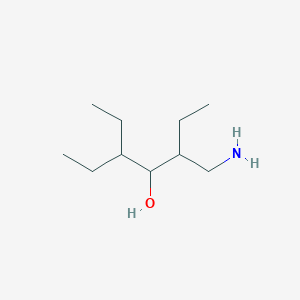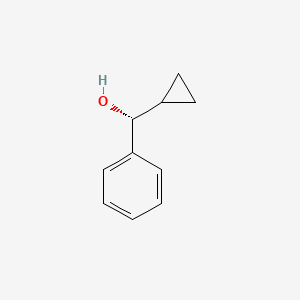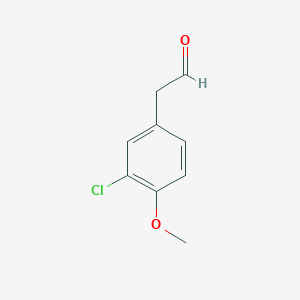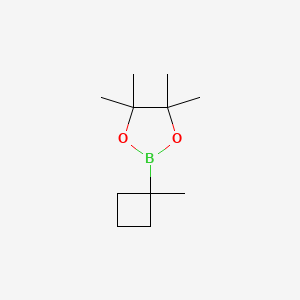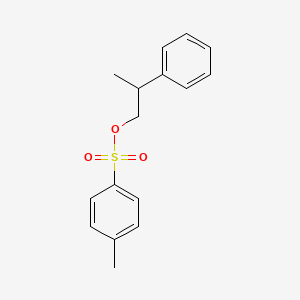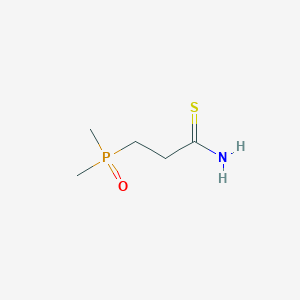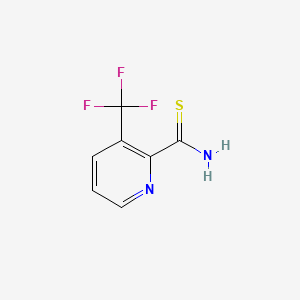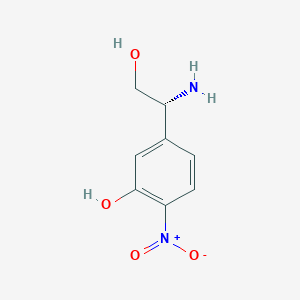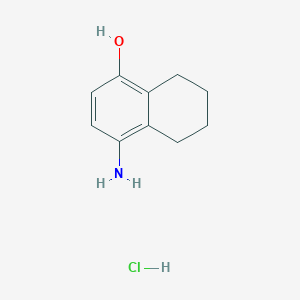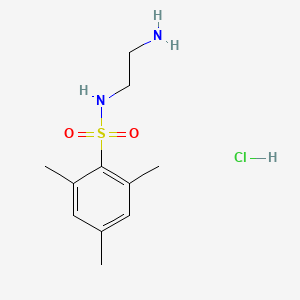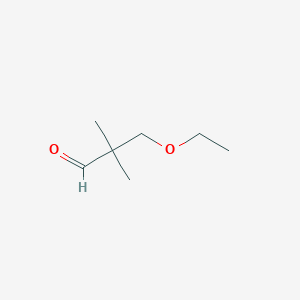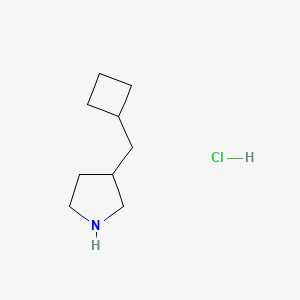
3-(Cyclobutylmethyl)pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylmethyl)pyrrolidinehydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . It is a hydrochloride salt form of 3-(cyclobutylmethyl)pyrrolidine, which is a pyrrolidine derivative. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclobutylmethyl)pyrrolidinehydrochloride typically involves the reaction of cyclobutylmethylamine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutylmethyl)pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(Cyclobutylmethyl)pyrrolidinehydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(cyclobutylmethyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopropylmethyl)pyrrolidinehydrochloride
- 3-(Cyclopentylmethyl)pyrrolidinehydrochloride
- 3-(Cyclohexylmethyl)pyrrolidinehydrochloride
Uniqueness
3-(Cyclobutylmethyl)pyrrolidinehydrochloride is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .
Propiedades
Fórmula molecular |
C9H18ClN |
|---|---|
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
3-(cyclobutylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8(3-1)6-9-4-5-10-7-9;/h8-10H,1-7H2;1H |
Clave InChI |
KYQQFKIWJXRAET-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CC2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


